1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate
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Overview
Description
1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.37 g/mol . This compound is characterized by the presence of a hydroxypropan-2-yl group and a benzoylphenyl propanoate moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate typically involves the esterification of 2-(3-benzoylphenyl)propanoic acid with 1-hydroxypropan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 2-(3-benzoylphenyl)propanoic acid.
Reduction: Formation of 1-hydroxypropan-2-yl 2-(3-benzylphenyl)propanoate.
Substitution: Formation of corresponding amides or esters.
Scientific Research Applications
1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the benzoylphenyl moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
- 1-Hydroxypropan-2-yl 2-(4-benzoylphenyl)propanoate
- 1-Hydroxypropan-2-yl 2-(2-benzoylphenyl)propanoate
- 1-Hydroxypropan-2-yl 2-(3-methylbenzoyl)propanoate
Uniqueness: 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate is unique due to the specific positioning of the benzoyl group on the phenyl ring, which can influence its reactivity and interactions with biological molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Biological Activity
1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate, also known by its chemical identifier and various synonyms, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C16H18O3, with a molecular weight of 274.31 g/mol. The structure features a propan-2-ol moiety linked to a benzoylphenyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant antioxidant , anti-inflammatory , and antimicrobial activities. The presence of the phenolic structure is particularly notable for imparting antioxidant properties, which can be crucial in preventing cellular damage caused by oxidative stress.
Antioxidant Activity
This compound has been evaluated for its antioxidant capabilities. Compounds containing phenolic structures typically demonstrate strong antioxidant activity, which can protect cells from oxidative damage and reduce the risk of chronic diseases.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Research suggests that it may inhibit pro-inflammatory cytokines, thus potentially alleviating conditions associated with chronic inflammation.
Antimicrobial Effects
Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes within the microorganisms.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:
- Antioxidant Mechanism : The phenolic hydroxyl groups may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : The compound may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.
- Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor critical for microbial survival.
Research Findings and Case Studies
Recent studies have focused on the biological activities of similar compounds, providing insights into their potential applications:
Properties
IUPAC Name |
1-hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13(12-20)23-19(22)14(2)16-9-6-10-17(11-16)18(21)15-7-4-3-5-8-15/h3-11,13-14,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNTXLVRERRBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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